molecular formula C14H12F3NO4 B14357679 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid CAS No. 90254-37-8

1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid

Cat. No.: B14357679
CAS No.: 90254-37-8
M. Wt: 315.24 g/mol
InChI Key: XRHGFMXGIHPHID-UHFFFAOYSA-N
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Description

1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound that combines a pyridine derivative with trifluoroacetic acid. This compound is notable for its unique structure, which includes a pyridine ring substituted with a phenylmethoxy group and an oxido group, paired with trifluoroacetic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of pyridine N-oxides with phenylmethoxy groups under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . The use of trifluoroacetic acid as a reagent or solvent in these reactions is common due to its strong acidic nature and ability to stabilize intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The oxido group can participate in oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated pyridines.

Scientific Research Applications

1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of its oxido and phenylmethoxy groups, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various applications.

Properties

CAS No.

90254-37-8

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

1-oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H11NO2.C2HF3O2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-9H,10H2;(H,6,7)

InChI Key

XRHGFMXGIHPHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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